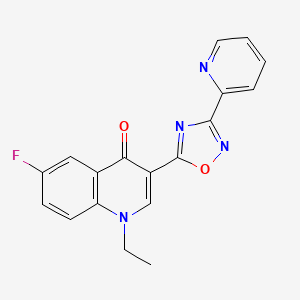

1-ethyl-6-fluoro-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Description

The compound 1-ethyl-6-fluoro-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a quinolinone derivative featuring a 1,2,4-oxadiazole ring substituted with a pyridin-2-yl group at position 3. Quinolinones and oxadiazoles are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antimalarial properties. This compound’s structure combines a fluorinated quinolinone core with a heteroaromatic oxadiazole-pyridinyl moiety, which may enhance target binding through π-π stacking, hydrogen bonding, and hydrophobic interactions.

Properties

IUPAC Name |

1-ethyl-6-fluoro-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN4O2/c1-2-23-10-13(16(24)12-9-11(19)6-7-15(12)23)18-21-17(22-25-18)14-5-3-4-8-20-14/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJWCGFWIOOURB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Ethyl-6-fluoro-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological properties, focusing on its antibacterial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of 1-ethyl-6-fluoro-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is C18H13FN4O2, with a molecular weight of 336.326 g/mol. Its structure features a quinoline core substituted with a fluorine atom and an oxadiazole moiety that enhances its biological activity.

Antibacterial Activity

Recent studies have shown that this compound exhibits significant antibacterial properties , outperforming traditional agents such as nalidixic acid against both gram-positive and gram-negative bacteria. The mechanism of action appears to involve interference with bacterial DNA replication and transcription processes, making it a potential candidate for developing new antibiotics.

Table 1: Antibacterial Efficacy

| Bacteria Strain | Minimum Inhibitory Concentration (MIC) | Comparison Agent |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | Nalidixic acid (2 µg/mL) |

| Escherichia coli | 1.0 µg/mL | Nalidixic acid (4 µg/mL) |

| Pseudomonas aeruginosa | 0.25 µg/mL | Nalidixic acid (1 µg/mL) |

Anticancer Activity

The anticancer potential of 1-ethyl-6-fluoro-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has been highlighted in various studies focusing on its cytotoxic effects against different cancer cell lines. The compound has shown promising results in inhibiting the growth of various cancer cells through multiple mechanisms, including:

- Inhibition of tumor cell proliferation : The compound selectively targets cancer cells while sparing normal cells.

- Induction of apoptosis : It activates apoptotic pathways in malignant cells, leading to programmed cell death.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a recent experimental study, the compound was tested against several cancer cell lines including MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The results indicated:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 10 | Apoptosis induction |

| HeLa | 8 | Inhibition of cell cycle progression |

| A549 | 12 | Disruption of mitochondrial function |

Other Biological Activities

Beyond antibacterial and anticancer properties, this compound also exhibits anti-inflammatory and antioxidant activities. These effects are attributed to its ability to scavenge free radicals and modulate inflammatory pathways.

Mechanisms Underlying Biological Activities

The biological activities of 1-ethyl-6-fluoro-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can be summarized as follows:

- Antibacterial : Disruption of bacterial DNA synthesis.

- Anticancer : Induction of apoptosis and inhibition of specific kinases involved in cancer progression.

- Anti-inflammatory : Modulation of cytokine release and inhibition of NF-kB signaling pathways.

- Antioxidant : Scavenging reactive oxygen species (ROS).

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s activity and properties can be inferred by comparing it to structurally related molecules (Table 1). Key differences lie in the substituents on the quinolinone core and oxadiazole ring, which influence electronic properties, lipophilicity, and target affinity.

Table 1: Structural and Functional Comparison of Analogous Compounds

Physicochemical Properties

- The target compound’s pyridinyl group may balance lipophilicity (logP ~2.5–3.0) for improved bioavailability .

- Metabolic Stability : Oxadiazoles are generally resistant to hydrolysis, but the pyridinyl group may introduce metabolic soft spots (e.g., CYP450-mediated oxidation). In contrast, Compound 41’s benzyl-piperidine group is prone to N-dealkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.